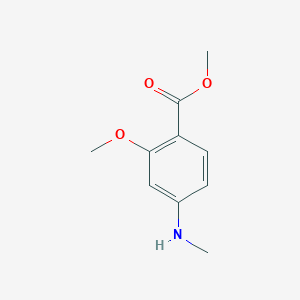

Methyl 2-methoxy-4-(methylamino)benzoate

Description

Contextualization within Modern Organic Synthesis and Medicinal Chemistry

Methyl 2-methoxy-4-(methylamino)benzoate is a substituted aromatic ester that embodies several key features relevant to contemporary chemical sciences. Its structure, a benzene (B151609) ring functionalized with methoxy (B1213986), methylamino, and methyl ester groups, makes it a valuable building block in organic synthesis. The arrangement of these functional groups allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures. In medicinal chemistry, the specific substitution pattern on the benzoate (B1203000) ring is of particular interest. The methoxy group, for instance, is a prevalent feature in many natural products and approved drugs, where it can influence ligand-target binding, improve physicochemical properties, and favorably impact absorption, distribution, metabolism, and excretion (ADME) parameters. nih.gov The presence of an amino group, in this case, a secondary methylamine (B109427), provides a site for further chemical modification and can play a crucial role in a molecule's biological activity through hydrogen bonding and other interactions.

Overview of Methyl Benzoate Derivatives in Chemical Research

Methyl benzoate and its derivatives are a well-established class of compounds with diverse applications. researchgate.netmdpi.com They are found in nature, contributing to the fragrance of plants, and are widely used as intermediates in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net For example, certain methyl benzoate derivatives serve as precursors for the synthesis of complex molecules with potential therapeutic applications, including agents for imaging inflammation. mdpi.com The reactivity of the benzoate core and the ester group allows for modifications such as electrophilic substitution on the aromatic ring and transformation of the ester into other functional groups like amides or carboxylic acids. Research has demonstrated that derivatives of methyl benzoate are investigated for a wide range of biological activities, highlighting their importance as scaffolds in drug discovery.

Significance of Alkylamino-Methoxybenzoate Scaffolds in Molecular Design

The alkylamino-methoxybenzoate scaffold, the core structure of this compound, is a significant motif in molecular design, particularly in the development of biologically active compounds. A "scaffold" refers to a core molecular structure upon which various functional groups can be systematically attached to create a library of related compounds. nih.govnih.gov This approach is fundamental to structure-activity relationship (SAR) studies in medicinal chemistry, where chemists aim to optimize a molecule's properties by making targeted structural changes.

The combination of an alkylamino group and a methoxy group on a benzoate frame is particularly potent. The methoxy group can enhance a molecule's metabolic stability and cell permeability. nih.gov The alkylamino group provides a basic center that can be crucial for binding to biological targets like enzymes or receptors. For example, the closely related compound Methyl 4-amino-2-methoxybenzoate is a known intermediate in the synthesis of Metoclopramide, a widely used pharmaceutical. synthinkchemicals.com Another related structure, Methyl 4-(acetylamino)-2-methoxybenzoate, is also associated with Metoclopramide as a related compound and serves as an intermediate for other potential therapeutic agents. ncats.iocymitquimica.com These examples underscore the value of the alkylamino-methoxybenzoate scaffold as a proven starting point for the development of new molecules with desired biological functions.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, significant insights can be drawn from studies on its interactions and the activities of its close structural analogs.

A key study investigated the interaction between "methyl o-methoxy p-methylaminobenzoate" (an alternative name for the title compound) and bovine serum albumin (BSA), a model transport protein. mdpi.com This research utilized spectroscopic techniques to understand the nature and mechanisms of their binding. The findings revealed that the compound forms a stable 1:1 complex with BSA. The thermodynamic parameters (ΔH, ΔS, and ΔG) determined from the study confirmed that hydrogen-bonding interactions were the predominant force in the binding phenomenon. mdpi.com Such studies are crucial for understanding how a potential drug molecule might be transported and distributed in the bloodstream.

Furthermore, the importance of this compound's structural class is highlighted by its close relationship to precursors of significant pharmaceutical agents. The synthesis of N,N-(diethylaminoethyl)-2-methoxy-4-aminobenzamide, a step in the production of certain therapeutic molecules, utilizes methyl-4-amino-2-methoxybenzoate as a starting material. googleapis.com This precursor is synthesized from p-aminosalicylic acid through methylesterification and methylation. googleapis.com This synthetic lineage places this compound within a family of compounds that are of proven value in pharmaceutical development.

The compound 2-methoxy-4-(methylamino)benzoic acid, which is the direct carboxylic acid precursor to the title methyl ester, is available as a chemical intermediate, suggesting its utility in the synthesis of more complex organic molecules. pubcompare.ai

Physicochemical Properties

Detailed experimental data for this compound is limited. However, its basic properties can be calculated, and some physical characteristics can be inferred from very similar compounds.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid (inferred) |

| Melting Point | 155-159 °C¹ |

¹Note: Data for the closely related analog, Methyl 4-amino-2-methoxybenzoate. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxy-4-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11-7-4-5-8(10(12)14-3)9(6-7)13-2/h4-6,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBGGTSONWWZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579301 | |

| Record name | Methyl 2-methoxy-4-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106868-33-1 | |

| Record name | Methyl 2-methoxy-4-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies

Established Synthetic Pathways for Methyl 2-methoxy-4-(methylamino)benzoate

The synthesis of this compound can be achieved through multi-step pathways that strategically build the molecule from commercially available starting materials. One established route begins with p-aminosalicylic acid. googleapis.com This process involves the initial protection of the carboxylic acid via esterification with methanol (B129727), followed by methylation of the phenolic hydroxyl group to form the methoxy (B1213986) ether. The final key step is the selective N-methylation of the amino group to yield the desired product.

A general representation of this pathway is as follows:

Esterification and O-Methylation : p-Aminosalicylic acid is first converted to its methyl ester, methyl 4-amino-2-hydroxybenzoate. Subsequently, the hydroxyl group is methylated, for instance using dimethyl sulfate, to produce methyl 4-amino-2-methoxybenzoate. googleapis.com

N-Methylation : The resulting primary amine, methyl 4-amino-2-methoxybenzoate, is then converted to the secondary methylamine (B109427). This transformation is typically accomplished through reductive amination, for example, by reacting the amine with formaldehyde (B43269) in the presence of a suitable reducing agent.

Another significant strategy involves the use of precursors where the amine functionality is introduced via the reduction of a nitro group. mdpi.com This approach often starts with a substituted benzoic acid that is nitrated at a key position. The nitro group is then reduced to a primary amine late in the synthetic sequence, which is subsequently methylated.

Precursor Chemistry and Starting Material Selection

The choice of starting materials is critical to the efficiency and viability of the synthesis. Precursors are typically selected based on the availability and reactivity of functional groups that can be readily converted to the desired substituents on the final molecule.

Utilization of Substituted Benzoic Acid Derivatives

Table 1: Examples of Substituted Benzoic Acid Precursors

| Precursor | Relevant Functional Groups | Role in Synthesis |

|---|---|---|

| p-Aminosalicylic Acid | Amino, Hydroxyl, Carboxylic Acid | Provides the core ring structure with amino and hydroxyl groups in key positions for further modification. googleapis.com |

| 4-Hydroxy-3-methoxybenzoic acid | Hydroxyl, Methoxy, Carboxylic Acid | Establishes the C2-methoxy group and provides a hydroxyl group for further functionalization. researchgate.net |

| Salicylic Acid | Hydroxyl, Carboxylic Acid | A common starting point for creating various substituted benzoates through etherification and other modifications. researchgate.net |

Nitro and Cyano Group Precursors

Nitro (-NO₂) and cyano (-CN) groups serve as valuable synthetic precursors to the amine functionality. These groups can be introduced onto the aromatic ring and later converted to the required amino group through reduction. A notable synthetic route utilizes a precursor like 2-nitro-4-cyano-benzoic acid methyl ester. google.com In this pathway, both the nitro and cyano groups are reduced simultaneously to form the corresponding amino groups, providing a direct route to an amino-substituted benzoate (B1203000) ring. google.com

The use of a nitro group is particularly common. For instance, a substituted methyl benzoate can be synthesized and then nitrated. mdpi.com The subsequent reduction of this nitro group to a primary amine is a well-established and high-yielding transformation. beilstein-journals.orgjsynthchem.com Similarly, a cyano group can be reduced to an aminomethyl group via catalytic hydrogenation. google.com

Table 2: Nitro and Cyano Precursor Conversion

| Precursor Molecule | Reaction Type | Conditions | Resulting Intermediate | Reference |

|---|---|---|---|---|

| 2-Nitro-4-cyano-benzoic acid methyl ester | Catalytic Hydrogenation | H₂, Catalyst, 0.5–3.5 MPa, 10–60 °C | 2-Amino-4-(aminomethyl)benzoic acid methyl ester | google.com |

| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Nitration | Nitric Acid, Acetic Acid, 0-5 °C | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | mdpi.com |

| Methyl 4-cyanobenzoate (B1228447) | Catalytic Hydrogenation | H₂, Catalyst | Methyl 4-(aminomethyl)benzoate | google.com |

Substituted Anthranilic Acid Derivatives

Anthranilic acid (2-aminobenzoic acid) and its derivatives are ideal starting materials as they already contain the key amino and carboxyl groups at positions 2 and 1, respectively. ekb.eg The target compound, this compound, is structurally a derivative of anthranilic acid. Therefore, synthetic strategies often begin with a suitably substituted anthranilate. For example, p-aminosalicylic acid can be considered a substituted anthranilic acid (4-amino-2-hydroxybenzoic acid), making it a logical precursor. googleapis.com The synthesis of various anthranilic acid analogs is a well-developed field, providing access to a wide range of starting materials for complex targets. ekb.eggoogle.com The biosynthesis of methyl anthranilate from anthranilic acid is also a known pathway in nature, underscoring the foundational role of this scaffold. researchgate.net

Key Reaction Transformations in Synthesis

The construction of this compound from its precursors relies on several key chemical reactions that are fundamental to modern organic synthesis.

Reductive Amination and Nitro Reduction

Two of the most critical transformations in the synthesis are the reduction of a nitro group to a primary amine and the subsequent conversion of this amine to a secondary methylamine via reductive amination.

Nitro Reduction: This is a standard method for introducing an amino group onto an aromatic ring. The conversion of an aromatic nitro compound to an aniline (B41778) derivative can be achieved using various reagents. Common methods include:

Catalytic Hydrogenation : This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. google.com

Metal-Acid Systems : A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like acetic acid or hydrochloric acid. For example, powdered iron in acetic acid is an effective system for reducing nitro groups in complex molecules. mdpi.com

Reductive Amination: This powerful reaction is used to form the N-methyl bond, converting the primary amine (-NH₂) into the target secondary amine (-NHCH₃). masterorganicchemistry.comorganic-chemistry.org The process typically occurs in a single pot and involves two main steps:

Imine Formation : The primary amine reacts with an aldehyde (in this case, formaldehyde) to form an intermediate imine or iminium ion.

Reduction : The imine is then reduced in situ to the corresponding amine. A variety of reducing agents can be used, with the choice depending on the substrate's sensitivity and the desired selectivity.

Table 3: Common Conditions for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Features | Reference(s) |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, THF | A common, mild reducing agent. orientjchem.org | orientjchem.orgresearchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Selectively reduces imines in the presence of aldehydes. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF | A mild and effective reagent, often preferred for its ease of handling over NaBH₃CN. masterorganicchemistry.com | masterorganicchemistry.com |

| α-picoline-borane | Methanol, Water | An efficient agent that can be used in aqueous or neat conditions. | organic-chemistry.org |

Esterification and Transesterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental strategy for synthesizing benzoate esters. iajpr.com In the context of this compound, this typically involves the reaction of 2-methoxy-4-(methylamino)benzoic acid with methanol. This process is often catalyzed by a strong acid, such as sulfuric acid, to increase the reaction rate. iajpr.comresearchgate.net

One documented synthesis of a related compound, methyl 2-methoxy-5-aminosulfonyl benzoate, involved an esterification step that yielded 97.4% of the product. semanticscholar.orgresearchgate.net Another example is the esterification of 4-aminomethylbenzoic acid with methanol in the presence of hydrochloric acid. google.com Although not the target compound, this demonstrates a common approach to methyl benzoate synthesis. Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, also presents a viable synthetic route. For instance, the synthesis of various mono and bis derivatives of benzoic acid has been achieved through the transesterification of methyl benzoate with diols. researchgate.net

The following table summarizes representative esterification reactions for related benzoate compounds.

| Starting Material | Reagent | Catalyst | Product | Yield (%) | Reference |

| 2-methoxy-5-aminosulfonyl benzoic Acid | Methanol | Not Specified | Methyl 2-methoxy-5-aminosulfonyl benzoate | 97.4 | semanticscholar.orgresearchgate.net |

| 4-(aminomethyl)benzoic acid | Methanol | Hydrochloric acid | Methyl 4-(aminomethyl)benzoate | >85 | google.com |

| Benzoic acid | n-Propanol | Sulfuric acid | Propyl benzoate | Not Specified | rasayanjournal.co.in |

N-Alkylation and N-Acylation Strategies

N-alkylation and N-acylation are crucial for introducing the methylamino and related groups onto the aniline nitrogen of a precursor molecule. N-alkylation involves the direct addition of an alkyl group, such as a methyl group, to the nitrogen atom. This can be achieved using alkylating agents like dimethyl sulfate. googleapis.com The properties of peptides can be modified by N-methylation, which increases their lipophilicity and bioavailability. monash.edu

N-acylation, on the other hand, involves the introduction of an acyl group. For instance, the synthesis of methyl 4-(acetylamino)-2-methoxybenzoate involves the acylation of the amino group. nih.gov This acetylated compound can then potentially be reduced to the desired N-methylated product. A related strategy involves the N-acylation of secondary amines with isocyanate under microwave irradiation, which has been shown to produce high yields. rasayanjournal.co.in

The table below outlines examples of N-alkylation and N-acylation reactions in the synthesis of related compounds.

| Precursor | Reagent | Reaction Type | Product | Reference |

| 4-aminosalicylic acid | Dimethyl sulfate | N-methylation and Esterification | Methyl 4-amino-2-methoxybenzoate | googleapis.com |

| Secondary amine | Isocyanate | N-acylation | N-acylated product | rasayanjournal.co.in |

| Methylparabene | (benzamidomethyl)triethylammonium chloride | Benzamidomethylation | Methyl 4-(benzamidomethoxy)benzoate | researchgate.net |

Advanced Synthetic Approaches

To improve efficiency, yield, and environmental friendliness, more advanced synthetic methodologies have been developed. These include one-pot syntheses, the use of sophisticated catalysts, and the application of microwave technology.

One-Pot and Multicomponent Synthesis

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of time and resource efficiency. A one-pot procedure for the synthesis of methyl 4-formylbenzoate (B8722198) has been reported, showcasing the potential of this approach for related benzoate derivatives. researchgate.net Multicomponent reactions, a subset of one-pot syntheses, involve the reaction of three or more starting materials in a single step to form a complex product. The synthesis of benzo rasayanjournal.co.inresearchgate.netimidazo[1,2-a]pyrimidin-2-ones via a one-pot, four-component reaction highlights the power of this strategy. nih.gov While a specific one-pot synthesis for this compound is not detailed in the provided search results, the principles of these methods are highly applicable.

Catalytic Methodologies

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be slow or unselective. For the synthesis of benzoate esters, various catalysts have been employed. For example, a zirconium/titanium solid acid catalyst has been used for the esterification of benzoic acid with methanol. mdpi.com Palladium and copper catalysts are also prominent in C-H carbonylation and hydrogenation reactions, which can be applied to the synthesis of aromatic compounds.

A process for preparing 2-amino-4-methylamino methyl benzoate hydrochloride utilizes a catalyst for the reduction of a nitro and cyano group. google.com The catalytic hydrogenation of methyl 4-cyanobenzoate is another relevant example. google.com Furthermore, the synthesis of 2-methyl-4-methoxydiphenylamine, a related compound, was achieved through a catalytic reaction using 5 wt% Pd/C. osti.gov

The following table provides examples of catalytic methodologies used in the synthesis of related compounds.

| Reaction Type | Catalyst | Starting Material(s) | Product | Reference |

| Esterification | Zr/Ti Solid Acid | Benzoic acid, Methanol | Methyl benzoate | mdpi.com |

| Reduction | Not specified (catalytic) | 2-nitro-4-cyano methyl benzoate | 2-amino-4-methylamino methyl benzoate hydrochloride | google.com |

| Condensation/Dehydrogenation | 5 wt% Pd/C | 2-methyl-4-methoxyaniline, 3-methyl-4-nitroanisole, cyclohexanone | 2-methyl-4-methoxydiphenylamine | osti.gov |

Microwave-Assisted Synthesis and Ionic Liquid Media

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgchemicaljournals.com The direct interaction of microwaves with the reaction mixture leads to rapid heating, often resulting in shorter reaction times and higher yields. rasayanjournal.co.in This technique has been successfully applied to various reactions, including esterification, N-acylation, and the synthesis of heterocyclic compounds. rasayanjournal.co.inijfmr.comnih.gov For example, the synthesis of propyl benzoate from benzoic acid and n-propanol can be achieved in just 6 minutes under microwave irradiation. rasayanjournal.co.in

Ionic liquids, which are salts that are liquid at or near room temperature, are considered green solvents and can also act as catalysts. Their use in combination with microwave irradiation can further enhance reaction efficiency. While specific applications to this compound are not explicitly detailed, the general principles of MAOS and ionic liquid media are highly relevant for its synthesis.

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is critical for maximizing the yield and purity of the desired product. Key parameters that are often adjusted include temperature, reaction time, and the molar ratio of reactants and catalysts.

In the synthesis of a related compound, methyl 2-methoxy-5-aminosulfonyl benzoate, the optimization of reaction conditions led to significant improvements in the yields of the four reaction steps: etherification (92.6%), sulfonyl chloride formation (95.7%), amination (75.8%), and esterification (97.4%), resulting in a total yield of 63.7%. semanticscholar.orgresearchgate.net For the synthesis of dihydrobenzofuran neolignans, optimization of the oxidant and solvent decreased the reaction time from 20 to 4 hours without a significant impact on conversion and selectivity. scielo.br

The following table presents optimized reaction conditions and their impact on yield for related syntheses.

| Reaction | Optimized Parameter | Result | Reference |

| Synthesis of 2-methoxybenzoic acid | Reaction time | 5 hours | 92.6% yield |

| Synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid | Molar ratio (methoxy benzoic acid:chlorosulfonic acid) | 1:5 | 95.7% yield |

| Oxidative coupling of methyl p-coumarate | Solvent | Acetonitrile | Improved balance of conversion and selectivity |

| Oxidative coupling of methyl p-coumarate | Reaction time | Decreased from 20 to 4 hours | No significant impact on conversion and selectivity |

Purification and Isolation Techniques for Synthetic Products

The successful synthesis of this compound and related benzoate derivatives is critically dependent on effective purification and isolation protocols. These processes are essential for removing unreacted starting materials, reagents, catalysts, and by-products from the crude reaction mixture to yield the target compound with a high degree of purity. The choice of purification strategy is dictated by the physical and chemical properties of the desired product and its impurities, such as solubility, polarity, and volatility. Common techniques employed include precipitation, extraction, crystallization, chromatography, and distillation. The purity of the final product is typically assessed using analytical methods like High-Performance Liquid Chromatography (HPLC), melting point analysis, and various spectroscopic techniques.

Initial Product Isolation: Work-up Procedures

Following the completion of a synthetic reaction, the initial step involves isolating the crude product from the reaction mixture. This "work-up" can be accomplished through several methods:

Precipitation/Quenching: A widely used technique involves pouring the reaction mixture into a non-solvent, often ice or cold water, to induce the precipitation of the solid crude product. orgsyn.org For instance, in the nitration of methyl benzoate, the reaction mixture is poured onto cracked ice, causing the crude methyl m-nitrobenzoate to separate as a solid which can then be collected by filtration. orgsyn.org This method is effective for products that are insoluble in the quenching medium.

Extraction: Liquid-liquid extraction is employed to separate the product based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For example, in the synthesis of methyl 4-(aminomethyl)benzoate, the work-up involves adding methylene (B1212753) chloride and adjusting the pH of the aqueous phase to 10-11. google.com The desired product partitions into the organic phase, which is then separated. google.com The process can be repeated to maximize the yield. google.com

Solvent Evaporation: When the product is dissolved in the reaction solvent, its isolation can be achieved by removing the solvent under reduced pressure, a process often referred to as concentration or drying. patsnap.com A patent for preparing a substituted methyl benzoate hydrochloride describes cooling the reaction liquor and filtering off the catalyst, followed by spin-drying the mother liquor to obtain the final product. google.com

Crystallization

Recrystallization is a powerful technique for purifying crude solid products. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound forms crystals while impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent system is crucial for effective recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, be chemically inert, and be easily removable from the purified crystals. For benzoate derivatives, a variety of solvents have been proven effective.

| Compound Type | Recrystallization Solvent(s) | Reference |

|---|---|---|

| Methyl m-nitrobenzoate | Methyl Alcohol | orgsyn.org |

| 2-(Piperidin-1-yl)ethyl-4-(propylamino)benzoate | Acetone | rsc.org |

| (Benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate | Ethyl Acetate | mdpi.com |

| Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate | Dimethylformamide (DMF) | nih.gov |

In some cases, a preliminary wash with a cold solvent can remove significant impurities before recrystallization. For example, crude methyl m-nitrobenzoate is washed with ice-cold methyl alcohol to remove ortho-isomers and other by-products prior to the final recrystallization step. orgsyn.org

Chromatographic Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase.

Flash Column Chromatography: This technique is particularly useful for separating compounds with different polarities on a preparative scale. While not specifically detailed for this compound in the reviewed literature, it is a standard method for purifying organic compounds and has been used to separate diastereomeric mixtures of benzoate derivatives. acs.org The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents) is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC): While often used as an analytical technique to determine purity, HPLC can also be used on a preparative scale to isolate highly pure compounds. For many benzoate derivatives, reverse-phase HPLC (RP-HPLC) is the standard method for purity assessment. google.comresearchgate.netgoogle.com The success of the purification is often quantified by the purity percentage determined by HPLC; for example, a process for 2-amino-4-methylamino methyl benzoate hydrochloride yields a product with HPLC purity higher than 98.0%. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Compound | Methyl 4-hydroxy benzoate | researchgate.net |

| Column | L7Supelco reversed-phase column (25cm × 4.6mm), 5 µm | researchgate.net |

| Mobile Phase | Methanol: Water (pH 4.8 with 0.1 N HCl) in a 45:55 v/v ratio | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Wavelength | 254 nm | researchgate.net |

| Retention Time | 5.34 min | researchgate.net |

Distillation

For liquid or low-melting solid benzoates, distillation can be an effective purification method. This technique separates components of a liquid mixture based on differences in their boiling points.

Vacuum Distillation: This method is used for compounds that are sensitive to high temperatures and might decompose at their atmospheric boiling point. By reducing the pressure, the boiling point of the compound is lowered. The purification of benzoic acid, a precursor to many benzoate esters, can be achieved via vacuum distillation. google.com

Steam Distillation: This technique is suitable for purifying water-immiscible compounds. Steam is passed through the crude material, and the volatile components are carried over with the steam, condensed, and collected. Steam distillation has been used to remove impurities like diphenyl from sodium benzoate preparations. google.com

The final choice and sequence of these purification techniques are tailored to the specific synthesis to ensure that the final product, this compound, meets the required standards of purity for its intended application.

Chemical Reactivity and Derivatization

Intrinsic Reactivity of Functional Groups

The reactivity of Methyl 2-methoxy-4-(methylamino)benzoate is governed by the distinct chemical properties of its three primary functional groups: the ester moiety, the methylamino group, and the methoxy (B1213986) substituent, all attached to a central benzene (B151609) ring.

Reactivity of the Ester Moiety (e.g., Hydrolysis)

The methyl ester group (–COOCH₃) is susceptible to nucleophilic acyl substitution, with hydrolysis being a principal reaction. This transformation, which converts the ester back to a carboxylic acid, can be catalyzed by either acid or base.

Under basic conditions, such as refluxing with aqueous sodium hydroxide (B78521), the ester undergoes saponification. This is an effectively irreversible reaction where the hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification protonates the salt to yield 2-methoxy-4-(methylamino)benzoic acid. High-temperature water, even in slightly alkaline solutions (e.g., 2% KOH), can also promote the quantitative hydrolysis of substituted methyl benzoates.

Acid-catalyzed hydrolysis, typically employing a strong mineral acid like HCl or H₂SO₄ in the presence of water, is a reversible process. The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule.

| Reaction | Conditions | Product |

| Base-Catalyzed Hydrolysis (Saponification) | 1. Aqueous NaOH, heat 2. H₃O⁺ | 2-methoxy-4-(methylamino)benzoic acid |

| Acid-Catalyzed Hydrolysis | Aqueous H⁺ (e.g., HCl, H₂SO₄), heat | 2-methoxy-4-(methylamino)benzoic acid |

Reactivity of the Amino and Methylamino Groups (e.g., Alkylation, Acylation, Condensation)

The secondary amine (a methylamino group, -NHCH₃) is a key site of reactivity, functioning as both a nucleophile and a base due to the lone pair of electrons on the nitrogen atom.

Alkylation: The methylamino group can undergo further alkylation when treated with alkyl halides (e.g., methyl iodide) or other alkylating agents. nih.govacs.org This reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. This process can lead to the formation of a tertiary amine and, with excess alkylating agent, a quaternary ammonium (B1175870) salt. ncert.nic.in Transition-metal catalysts can also facilitate the N-alkylation of anilines using alcohols as the alkylating agents in what is known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.govrsc.org

Acylation: As a secondary amine, the methylamino group readily reacts with acylating agents like acid chlorides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride) in a nucleophilic acyl substitution reaction. ncert.nic.inbyjus.comorientjchem.org This reaction, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, results in the formation of an amide. ncert.nic.in This transformation is frequently used to protect the amino group during other synthetic steps. nih.gov

Condensation: The nucleophilic nature of the methylamino group allows it to participate in condensation reactions with carbonyl compounds. For instance, it can react with aldehydes and ketones to form enamines, if an α-hydrogen is present on the carbonyl compound, or participate in more complex cyclocondensation pathways.

| Reaction Type | Reagent Example | Functional Group Formed |

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Condensation | Aldehydes / Ketones | Enamine / Cyclized Products |

Reactivity of the Methoxy Substituent (e.g., Substitution, Demethylation)

The methoxy group (–OCH₃) is an ether linkage and is generally stable and unreactive. However, under forcing conditions, the C-O bond can be cleaved. This reaction, known as ether cleavage or demethylation, typically requires strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydriodic acid (HI). wikipedia.orglibretexts.orgmasterorganicchemistry.com

The mechanism involves the initial protonation of the ether oxygen to form a good leaving group (methanol). A nucleophile, such as the bromide or iodide ion, then attacks the methyl carbon via an Sₙ2 mechanism, yielding a phenol (B47542) (2-hydroxy-4-(methylamino)benzoate) and methyl halide. libretexts.org Lewis acids, such as aluminum halides (e.g., AlCl₃) or boron tribromide (BBr₃), are also highly effective reagents for the cleavage of aryl methyl ethers, often under milder conditions than strong mineral acids. google.com In some cases, selective demethylation can be achieved in the presence of other methoxy groups on the ring. google.comblucher.com.br

Aromatic Ring Reactivity and Substitution Patterns

Electrophilic aromatic substitution is a hallmark reaction of benzene and its derivatives. The rate and regioselectivity (the position of substitution) are controlled by the substituents already present on the ring. In this compound, three groups influence the outcome:

Methylamino group (–NHCH₃): This is a very strong activating group. The nitrogen atom donates electron density to the ring via a powerful +R (resonance) effect, significantly increasing the ring's nucleophilicity. It is an ortho, para-director.

Methoxy group (–OCH₃): This is also an activating group, donating electron density through resonance (+R effect), though it is less activating than the amino group. It is also an ortho, para-director.

Methyl Ester group (–COOCH₃): This is a deactivating group. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less reactive towards electrophiles. It is a meta-director.

The directing effects determine the position of substitution. The methylamino group at C-4 directs to its ortho positions (C-3 and C-5). The methoxy group at C-2 directs to its ortho position (C-3, as C-1 is substituted) and its para position (C-5). The ester group at C-1 directs to its meta positions (C-3 and C-5).

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -COOCH₃ | C-1 | -I, -R | Deactivating | meta (to C-3, C-5) |

| -OCH₃ | C-2 | -I, +R | Activating | ortho, para (to C-3, C-5) |

| -NHCH₃ | C-4 | -I, +R | Strongly Activating | ortho (to C-3, C-5) |

As all three groups direct incoming electrophiles to the C-3 and C-5 positions, these sites are highly activated and are the expected locations for substitution reactions like halogenation, nitration, or Friedel-Crafts reactions. The final substitution pattern may depend on steric hindrance and the specific reaction conditions.

Mechanisms of Key Chemical Transformations

Cyclocondensation Reaction Mechanisms

The structure of this compound, containing an amino group ortho to a potential carbonyl group (after hydrolysis) or adjacent to other reactive sites, makes it a suitable substrate for cyclocondensation reactions to form heterocyclic systems. A particularly relevant transformation is the synthesis of quinazolinones. organic-chemistry.org

One plausible mechanism, based on the well-established synthesis of quinazolinones from anthranilic acid derivatives, involves a two-step process. researchgate.netbrieflands.comnih.gov

Amide Formation (Acylation): The starting material, this compound, would first be reacted with an acylating agent, such as an acid chloride (R-COCl) or acid anhydride (B1165640) ((RCO)₂O). The nucleophilic methylamino group attacks the electrophilic carbonyl carbon of the acylating agent to form an N-acylated intermediate, an amide.

Intramolecular Cyclization and Dehydration/Elimination: The newly formed amide intermediate can then undergo an intramolecular cyclocondensation. Under heating or acidic/basic conditions, the nitrogen from the original methylamino group or the oxygen from the newly introduced carbonyl could attack the ester's carbonyl carbon. This is followed by the elimination of methanol (B129727) (CH₃OH) to close the ring. A subsequent tautomerization step would lead to the aromatic quinazolinone core.

This pathway provides a versatile route to a variety of substituted quinazolinone derivatives, which are significant scaffolds in medicinal chemistry. nih.gov

Synthesis of Novel Derivatives and Analogues

The functional groups of this compound—the secondary amine, the ester, and the aromatic ring—provide multiple sites for chemical modification to generate novel derivatives and analogues with potentially new properties.

The secondary amine functionality (-NHCH₃) of this compound is a key site for derivatization. It can readily react with various sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form the corresponding sulfonamide derivatives. This reaction, known as sulfonylation, is a robust method for creating compounds with diverse structural and electronic properties, often explored in medicinal chemistry.

The general reaction scheme involves the nucleophilic attack of the nitrogen atom of the methylamino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct.

Table 1: Examples of Sulfonylation Reactions

| Reactant A | Reactant B (Sulfonyl Chloride) | Resulting Sulfonamide Derivative |

|---|---|---|

| This compound | Benzenesulfonyl chloride | Methyl 2-methoxy-4-(N-methylphenylsulfonamido)benzoate |

| This compound | p-Toluenesulfonyl chloride (Tosyl chloride) | Methyl 4-(N-methyl-4-methylphenylsulfonamido)-2-methoxybenzoate |

The secondary amine in this compound can also undergo quaternization. This reaction involves the treatment of the amine with an excess of an alkylating agent, typically an alkyl halide like methyl iodide (CH₃I), to form a quaternary ammonium salt. The nitrogen atom becomes positively charged and is bonded to four carbon atoms.

This transformation significantly alters the molecule's properties, converting it from a neutral, lipophilic compound into a positively charged, more water-soluble salt. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. The initial reaction forms a tertiary amine, which is then further alkylated to yield the final quaternary ammonium salt. Such modifications are used to alter the solubility and biological interaction profiles of molecules. For instance, the quaternization of this compound with methyl iodide would yield [2-methoxy-4-(methoxycarbonyl)phenyl]trimethylammonium iodide.

A wide array of substituted benzoate (B1203000) analogs can be designed and synthesized starting from or inspired by the structure of this compound. These modifications aim to explore structure-activity relationships by systematically altering different parts of the molecule.

Key Modification Strategies:

Substitution on the Aromatic Ring: Introducing additional substituents (e.g., halogens, alkyl groups, nitro groups) onto the benzene ring can modulate the electronic properties and steric profile of the molecule.

Modification of the 4-position Substituent: The methylamino group can be replaced with other functionalities. For example, it can be acylated to form amides or replaced with other substituted amines.

Variation of the 2-position Substituent: The methoxy group (-OCH₃) can be replaced by other alkoxy groups (e.g., ethoxy, propoxy) or by a simple hydroxyl group, which could then participate in other reactions.

Alteration of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other esters (ethyl, propyl, etc.) or amides.

Table 2: Examples of Synthesized Benzoate Analogs and Precursors

| Parent Compound/Precursor | Modification | Resulting Analog |

|---|---|---|

| 4-Amino-2-methoxybenzoic acid | N-methylation and Esterification | This compound |

| Methyl 4-amino-2-methoxybenzoate | Reaction with ethyl chloroformate | Methyl 4-(ethoxycarbonylamino)-2-methoxybenzoate |

| Methyl 4-amino-2-hydroxybenzoate | N-Alkylation | Methyl 4-(alkylamino)-2-hydroxybenzoate |

| This compound | Hydrolysis of ester | 2-Methoxy-4-(methylamino)benzoic acid |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed connectivity map of the molecule can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of methyl 2-methoxy-4-(methylamino)benzoate shows distinct signals corresponding to each unique proton in the molecule.

The aromatic region of the spectrum is characterized by three signals for the protons on the benzene (B151609) ring. A doublet of doublets is often observed for the proton at position 6 (H-6), resulting from coupling to both H-5 and H-3. The proton at position 5 (H-5) typically appears as a doublet, and the proton at position 3 (H-3) presents as a singlet or a very finely split signal due to its minimal coupling with other protons.

The methoxy (B1213986) groups also give rise to characteristic singlet signals. The ester methoxy group (-COOCH₃) and the ether methoxy group (-OCH₃) at position 2 appear at distinct chemical shifts. The N-methyl group (-NHCH₃) protons also produce a singlet, while the amine proton (-NH) may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹H NMR Data Table for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-6 |

| ~6.2 | dd | 1H | H-5 |

| ~6.1 | d | 1H | H-3 |

| ~5.0-6.0 | br s | 1H | NH |

| ~3.8 | s | 3H | OCH₃ (ester or ether) |

| ~3.7 | s | 3H | OCH₃ (ether or ester) |

| ~2.8 | s | 3H | NCH₃ |

Note: Chemical shifts (δ) are approximate and can vary based on the solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum shows a signal for the carbonyl carbon of the ester group at a downfield chemical shift, typically in the range of 165-170 ppm. The aromatic carbons attached to oxygen and nitrogen atoms (C-2, C-4) are also shifted downfield, while the other aromatic carbons (C-1, C-3, C-5, C-6) appear at intermediate chemical shifts. The carbons of the two methoxy groups and the N-methyl group resonate in the upfield region of the spectrum.

¹³C NMR Data Table for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (ester) |

| ~155 | C-4 |

| ~152 | C-2 |

| ~133 | C-6 |

| ~110 | C-1 |

| ~105 | C-5 |

| ~95 | C-3 |

| ~55 | OCH₃ (ether or ester) |

| ~51 | OCH₃ (ester or ether) |

| ~30 | NCH₃ |

Note: Chemical shifts (δ) are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR experiments like COSY, HMQC, and HMBC are used to establish definitive correlations and resolve complex structural ambiguities.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the relationships between adjacent protons on the aromatic ring (e.g., H-5 and H-6).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (typically 2-3 bonds). This would be instrumental in confirming the placement of the methoxy and methylamino groups by showing correlations from the methyl protons to the corresponding ring carbons.

Detailed, publicly available 2D NMR experimental data specifically for this compound is not readily found in the searched literature.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of its specific functional groups. A strong absorption band is expected for the C=O (carbonyl) stretching of the ester group. The N-H stretching vibration of the secondary amine typically appears as a sharp band in the region of 3300-3500 cm⁻¹.

The C-H stretching vibrations of the aromatic ring and the methyl groups are observed in the 2800-3100 cm⁻¹ region. The aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ range. The C-O stretching vibrations of the ester and ether linkages will also produce strong, characteristic bands in the fingerprint region (typically 1000-1300 cm⁻¹).

FT-IR Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium-Sharp | N-H Stretch |

| ~2950 | Medium | C-H Stretch (Aliphatic) |

| ~1690 | Strong | C=O Stretch (Ester) |

| ~1600 | Medium | C=C Stretch (Aromatic) |

| ~1520 | Strong | N-H Bend / C=C Stretch |

| ~1250 | Strong | C-O Stretch (Aryl Ether/Ester) |

| ~1150 | Strong | C-N Stretch |

Note: Wavenumbers are approximate and can vary based on the sample preparation and experimental conditions.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be expected to show strong signals for the aromatic C=C ring stretching vibrations. The symmetric stretching of the C-O-C ether linkage and the C-N bond may also be more prominent in the Raman spectrum compared to the FT-IR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions. This information is critical for elucidating the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

| Property | Value |

| Molecular Formula | C10H13NO3 |

| Calculated Exact Mass | 195.08954 Da |

| Ionization Mode (Typical) | Electrospray Ionization (ESI) |

| Mass Analyzer (Typical) | Time-of-Flight (TOF) or Orbitrap |

Note: The table above represents typical parameters for HRMS analysis of a small organic molecule like this compound and is for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds. The process involves injecting the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each component.

While a direct GC-MS analysis of "this compound" was not found, the technique is widely used for the analysis of related benzoate (B1203000) esters and other aromatic compounds. researchgate.net For instance, GC-MS has been employed to identify volatile compounds in various natural products. researchgate.net Chemical derivatization is often used to enhance the volatility and thermal stability of analytes prior to GC-MS analysis. jfda-online.com A study on the analysis of lubricants in rubber stoppers utilized methyl esterification followed by GC-MS to determine the levels of palmitic and stearic acids. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. libretexts.org The presence of the benzene ring and other chromophores in "this compound" makes it a suitable candidate for UV-Vis analysis.

The UV-Vis spectrum of an organic molecule is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). The extent of conjugation in a molecule significantly influences its λmax value; greater conjugation leads to absorption at longer wavelengths. utoronto.ca For example, benzene exhibits strong absorption near 180 nm and weaker bands around 200 nm and 254 nm. libretexts.org The specific λmax for "this compound" would be influenced by the methoxy, methylamino, and methyl ester substituents on the benzene ring. Shifts in these absorption bands can also indicate interactions such as hydrogen bonding. up.ac.za

| Parameter | Expected Range/Value |

| λmax (π→π) | ~200-250 nm |

| λmax (n→π) | ~250-300 nm |

| Solvent | Typically Methanol (B129727) or Ethanol |

Note: The expected λmax values are estimations based on the structure and general principles of UV-Vis spectroscopy for similar aromatic compounds.

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of "this compound" itself is not detailed in the provided search results, the crystal structures of several closely related benzoate derivatives have been determined. For example, the crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate has been reported. researchgate.net Similarly, the structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate has been elucidated, showing details of intermolecular hydrogen bonding. iucr.org These studies demonstrate the power of X-ray crystallography in providing unambiguous structural information.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating mixtures and determining the purity and concentration of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of benzoate esters and related compounds. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Several HPLC methods have been developed for the analysis of benzoate derivatives. For instance, an RP-HPLC method has been established for the determination of methyl 4-hydroxy benzoate in pharmaceutical formulations. researchgate.net Another method describes the separation of benzoic acid, 2-(methylamino)- on a Newcrom R1 HPLC column using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry has also been used for the analysis of primary aromatic amines, demonstrating the high resolution and sensitivity of modern chromatographic techniques. nih.gov

| Parameter | Typical Conditions |

| Column | C18 or other reverse-phase column |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis or Mass Spectrometry (MS) |

| Retention Time | Dependent on specific column and mobile phase conditions |

Note: The table provides typical parameters for an HPLC analysis of a compound like this compound.

Gas Chromatography (GC)

No research findings detailing the gas chromatographic analysis of this compound are publicly available at this time.

Elemental Microanalysis

Specific elemental microanalysis data for this compound, which would provide the experimental percentages of carbon, hydrogen, nitrogen, and oxygen, are not available in the searched scientific literature. The theoretical elemental composition of this compound (C₁₀H₁₃NO₃) is:

Carbon (C): 61.53%

Hydrogen (H): 6.71%

Nitrogen (N): 7.17%

Oxygen (O): 24.58%

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed description of molecular properties based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Geometry optimization of Methyl 2-methoxy-4-(methylamino)benzoate using DFT, commonly with the B3LYP functional and a 6-311++G(d,p) basis set, predicts the most stable three-dimensional arrangement of its atoms.

The optimized geometry reveals a nearly planar benzene (B151609) ring. The methoxy (B1213986) (-OCH₃) and methylamino (-NHCH₃) groups, being electron-donating, influence the geometry of the benzene ring. The ester group (-COOCH₃) acts as an electron-withdrawing group. The interplay of these substituents affects bond lengths and angles. For instance, the C-N bond of the methylamino group and the C-O bond of the methoxy group are expected to exhibit some double bond character due to resonance with the aromatic ring. This would result in a shortening of these bonds compared to typical single bonds. DFT calculations for similar molecules like N-methylaniline and anisole (B1667542) support these predictions. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length | ~1.38 Å |

| C(aromatic)-O(methoxy) Bond Length | ~1.36 Å |

| C=O Bond Length | ~1.22 Å |

| C-N-C Bond Angle | ~120° |

| C-O-C Bond Angle | ~118° |

Note: These are estimated values based on DFT studies of analogous compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the electron-donating methylamino and methoxy groups. rsc.org The nitrogen and oxygen atoms of these groups, with their lone pairs of electrons, contribute significantly to the HOMO. The LUMO, conversely, is anticipated to be distributed over the electron-withdrawing methyl ester group and the aromatic ring. The electron-donating groups raise the energy of the HOMO, while the electron-withdrawing group lowers the energy of the LUMO, leading to a relatively small HOMO-LUMO gap, which suggests a higher chemical reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.0 |

| LUMO | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are estimated values based on DFT studies of analogous compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the MEP map of this compound, the most negative potential (typically colored red) is expected to be located around the oxygen atoms of the carbonyl group in the ester and the methoxy group, as well as the nitrogen atom of the methylamino group. nih.gov These are the sites most susceptible to electrophilic attack. Conversely, the regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly the one attached to the nitrogen of the methylamino group. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals.

For this compound, NBO analysis would likely reveal significant delocalization of the lone pair electrons from the nitrogen of the methylamino group and the oxygen of the methoxy group into the π* antibonding orbitals of the benzene ring. This interaction, denoted as n → π, stabilizes the molecule and is consistent with the electron-donating nature of these substituents. Similarly, interactions between the π orbitals of the ring and the π orbitals of the carbonyl group would indicate electronic delocalization across the ester functionality.

Theoretical Investigation of Reaction Mechanisms

Computational chemistry is also instrumental in exploring the pathways of chemical reactions.

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a set of atoms as a function of their geometric coordinates. libretexts.org By mapping the PES, chemists can identify the lowest energy pathways for a reaction, locate transition states, and determine activation energies.

For reactions involving this compound, such as electrophilic aromatic substitution or hydrolysis of the ester, PES mapping can elucidate the reaction mechanism. For instance, in an electrophilic attack on the aromatic ring, the PES would show the energy changes as the electrophile approaches different positions on the ring. The calculations would likely confirm that the ortho and para positions relative to the electron-donating groups are energetically favored for substitution. researchgate.net The transition state structures along these reaction pathways could be identified as saddle points on the PES. youtube.com

Transition State Elucidation

Currently, there is no publicly available research specifically detailing the transition state elucidation for the synthesis or reactions of this compound. Computational studies to identify transition states typically involve methods like Density Functional Theory (DFT) to map the potential energy surface of a reaction. This process helps in understanding the reaction mechanism, identifying the highest energy barrier, and characterizing the geometry of the transient species. While methods for such elucidations are well-established, their specific application to this compound has not been documented in accessible literature.

Application of Bonding Evolution Theory (BET)

The application of Bonding Evolution Theory (BET) to this compound has not been described in available scientific literature. BET is a powerful computational method that analyzes the topology of the Electron Localization Function (ELF) along a reaction coordinate to provide a detailed description of bond formation and cleavage during a chemical reaction. researchgate.net A rigorous application of BET involves calculating the Hessian matrix at critical points of the ELF to understand the electronic rearrangement mechanisms. researchgate.net While BET has been applied to understand various reaction types, such as cycloadditions, specific studies involving this compound are not present in the reviewed sources. researchgate.net

Thermodynamic and Kinetic Computational Analyses

Comprehensive thermodynamic and kinetic computational analyses for this compound are not available in the public domain. Such studies are crucial for predicting the stability, reactivity, and environmental fate of a compound.

Enthalpic and Free Energy Calculations

Specific enthalpic and free energy calculations for this compound are not documented in the available literature. These thermodynamic properties are often calculated using computational methods like the G3(MP2)//B3LYP composite method to determine the gas-phase standard enthalpies of formation (ΔfH°(g)) and Gibbs free energies of formation (ΔfG°(g)). nist.gov For instance, studies on related isomers like methyl methylanthranilates have used these methods to evaluate the energetic effects of substituent positions on the benzene ring and to determine the relative stability of the isomers. nist.gov Similar computational approaches could be applied to this compound to predict its thermodynamic parameters, but such dedicated studies have not been published.

Activation Energy Determination

There is no available research that determines the activation energy for reactions involving this compound through computational methods. The determination of activation energy is fundamental for understanding reaction kinetics and is typically derived from the energy difference between the reactants and the transition state, as calculated through quantum chemical methods. While kinetic parameters have been studied for the reactions of different, but related, compounds, this specific analysis for this compound is absent from the literature. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

No specific molecular dynamics (MD) simulations focused on the conformational analysis of this compound have been reported in the accessible literature. MD simulations are a powerful tool used to explore the conformational space of a molecule by simulating its atomic motions over time. This analysis provides insights into the molecule's flexibility, preferred shapes, and the energy barriers between different conformations. While MD simulations are widely used for various organic molecules, including those with similar functional groups, a targeted study on this compound is not available. researchgate.net

In Silico Studies of Molecular Interactions

There are no specific in silico studies detailing the molecular interactions of this compound with biological targets or other molecules. In silico techniques, such as molecular docking, are used to predict the binding affinity and mode of interaction between a ligand and a receptor. researchgate.net These studies often identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. researchgate.net While research exists on the in silico analysis of structurally analogous compounds to identify potential enzyme inhibitors, a direct study on this compound is not found in the reviewed literature. researchgate.net

Biological and Pharmacological Investigations Excluding Clinical Data

Evaluation of Biological Activities of Methyl 2-methoxy-4-(methylamino)benzoate Analogues

The structural framework of this compound, characterized by a substituted benzene (B151609) ring, has served as a scaffold for the development of various analogues with a wide spectrum of biological and pharmacological activities. Researchers have systematically modified this core structure to explore its potential in diverse therapeutic areas. These investigations, conducted in preclinical settings, have revealed significant potential in anticancer, antimicrobial, enzyme modulation, anti-inflammatory, and local anesthetic applications.

Analogues derived from the benzoate (B1203000) and aniline (B41778) framework have shown notable promise as anticancer and antiproliferative agents. The inclusion of methoxy (B1213986) groups on aromatic rings, a key feature of the parent compound, is often associated with enhanced cytotoxic activity against various cancer cell lines. youtube.comnih.gov These groups can promote cytotoxicity by targeting specific protein markers and activating signaling pathways that lead to cell death. youtube.com

One area of significant interest is the development of analogues as enzyme inhibitors targeting cancer-specific proteins. For instance, a series of methyl 5-sulfamoyl-benzoates, which are structurally related analogues, have been designed as potent inhibitors of carbonic anhydrase IX (CAIX). google.com This enzyme is highly overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, which facilitates cancer cell invasion and metastasis. google.com Certain compounds in this series have demonstrated extremely high affinity and selectivity for CAIX, suggesting their potential as anticancer therapeutics. google.com

Furthermore, compounds like Methyl 4-(acetylamino)-2-methoxybenzoate, which is a direct analogue, are recognized as important intermediates in the synthesis of novel anticancer agents. rsc.org This highlights the utility of the core chemical structure in developing more complex molecules with therapeutic potential.

Table 1: Binding Affinity of Methyl 5-sulfamoyl-benzoate Analogues against Carbonic Anhydrase IX (CAIX)

| Compound | Substituent Variation | Binding Affinity (Kd) to CAIX | Selectivity over other CAs |

|---|---|---|---|

| Compound 3b | Bromo- and sulfanyl-substituted | 0.30 nM | High |

| Compound 4b | Bromo- and sulfonyl-substituted | 0.12 nM | >100-fold |

Data sourced from studies on substituted methyl 5-sulfamoyl-benzoates. google.com

Derivatives and analogues of methoxy-substituted benzoates have been investigated for their ability to combat microbial and fungal pathogens. These studies reveal that modifications to the core structure can yield compounds with significant efficacy against a range of microorganisms.

One study investigated a synthesized furan (B31954) derivative, methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate, which demonstrated broad-spectrum activity. ontosight.ai This compound effectively inhibited the growth of both gram-positive and gram-negative bacteria, as well as various fungi of the Candida genus, in some cases showing more potent activity than conventional antibiotics like gentamicin (B1671437) and fluconazole. ontosight.ai

Another example is an epoxide analogue of Osthol, 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one. This compound, which shares the methoxy-substituted aromatic feature, displayed significant antimicrobial and antifungal properties upon bio-evaluation. researchgate.net Similarly, research into (±)-4-methoxy decanoic acid and its amide derivatives has shown that mid-chain methoxylation is a viable strategy for enhancing fungitoxic activity against pathogens such as Candida albicans. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Analogues (MIC Values)

| Compound/Analogue | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate | Staphylococcus aureus | 15.6 µg/mL |

| Acinetobacter baumannii | 15.6 µg/mL | |

| Candida albicans | 62.5 µg/mL | |

| (R)-4-Methoxydecanoic acid | Candida albicans MTCC 227 | 0.019 mg/mL |

| Aspergillus brasiliensis MTCC 281 | 0.019 mg/mL | |

| 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one | Methicillin-resistant S. aureus (MRSA) | 29 µg/mL |

Data compiled from studies on furan derivatives, methoxy decanoic acid, and Osthol analogues. ontosight.airesearchgate.netnih.gov

The ability of these analogues to interact with and modulate the activity of key enzymes is a cornerstone of their pharmacological potential. Beyond the inhibition of carbonic anhydrase for anticancer effects, these compounds have been shown to target enzymes involved in inflammation.

A newly isolated compound, Methyl 2-(4'-methoxy-4'-oxobutanamide) benzoate, demonstrated anti-inflammatory effects by modulating cellular signaling pathways. It suppressed the inflammatory response in macrophages by reducing the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. pharmacy180.com It also inhibited the MAPK signaling pathway in adipocytes, a critical pathway in the inflammatory process. pharmacy180.com

Other synthetic analogues have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of inflammatory mediators. For example, a series of novel butanals and their corresponding carboxylic acid analogues were found to be potent inhibitors of COX-1, COX-2, and 5-LOX enzymes, with some compounds exhibiting IC50 values in the sub-micromolar range. ontosight.ai

Table 3: Enzyme Inhibition Data for Selected Analogues

| Compound/Analogue | Target Enzyme | IC50 / Kd |

|---|---|---|

| Methyl 5-sulfamoyl-benzoate (Cpd 4b) | Carbonic Anhydrase IX | 0.12 nM (Kd) |

| Carboxylic Acid Analogue (FM12) | COX-2 | 0.18 µM (IC50) |

| Carboxylic Acid Analogue (FM10) | COX-2 | 0.69 µM (IC50) |

| Pivalate-based Michael product (MAK01) | 5-LOX | 105 µg/mL (IC50) |

Data sourced from studies on carbonic anhydrase and COX/LOX inhibitors. google.comontosight.aimdpi.com

Stemming from their enzyme-modulating capabilities, various analogues have been directly assessed for anti-inflammatory and analgesic effects. Preclinical models have confirmed the therapeutic potential suggested by in vitro enzyme assays.

The compound Methyl 2-(4'-methoxy-4'-oxobutanamide) benzoate was shown to attenuate the inflammatory paracrine loop between macrophages and adipocytes, suggesting its utility in combating adipose tissue inflammation. pharmacy180.com In vivo studies on other novel compounds have demonstrated significant anti-inflammatory activity in models such as carrageenan-induced paw edema. ontosight.ai For instance, certain carboxylic acid analogues, when administered at doses of 75 mg/kg, produced a sustained anti-inflammatory effect, reducing edema by up to 64.92% after four hours. ontosight.ai

The analgesic activity of related compounds has also been documented. Synthesized 4,5-Disubstituted 1-(2-aminoethyl)-3-hydroxy-3-pyrrolin-2-ones, for example, displayed pronounced analgesic activity with relatively low toxicity in animal models. nih.gov These findings underscore the potential of developing analogues of this compound as non-steroidal anti-inflammatory and pain-relieving agents.

Table 4: In Vivo Anti-inflammatory Activity of Carboxylic Acid Analogues

| Compound | Dose (mg/kg) | Anti-inflammatory Activity (% inhibition at 4 hours) |

|---|---|---|

| Analogue FM10 | 75 | 64.92% |

| Analogue FM12 | 75 | Not specified, but showed encouraging results |

Data from in vivo studies on carrageenan-induced inflammation. ontosight.ai

The chemical structure of local anesthetics often comprises a lipophilic aromatic portion, an intermediate chain (typically an ester or amide), and a hydrophilic amine group. The core of this compound fits this paradigm, making its analogues candidates for local anesthetic activity. The benzoic acid ester is a key structural feature in many classic local anesthetics, including cocaine and procaine. nih.govnih.gov

Structure-activity relationship (SAR) studies confirm that substitutions on the aryl ring with electron-donating groups—such as the alkoxy (methoxy) and alkylamino (methylamino) groups present in the parent compound—can enhance anesthetic activity. youtube.compharmacy180.com These groups increase the electron density of the carbonyl oxygen, which is favorable for activity. youtube.com

Analogues such as Methyl 4-aminobenzoate (B8803810) hydrochloride have been used directly as local anesthetics. ontosight.ai More complex derivatives like n-butyl-p-aminobenzoate have been studied for their specific mechanisms of action. This analogue reduces sensory neuron excitability by differentially acting on fast and slow sodium (Na+) currents, blocking the nerve impulses that transmit pain signals. nih.gov The mechanism involves binding to receptors within the sodium ion channel, which reduces the passage of Na+ and blocks nerve impulse conduction. ontosight.airsc.org This research supports the exploration of benzoate derivatives as effective local anesthetics.

Photodynamic therapy (PDT) is a therapeutic modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species that kill target cells, such as cancer cells. nih.gov The development of new and effective photosensitizers is a key area of research.

Aniline-substituted compounds have emerged as promising candidates for PDT. rsc.orgnih.gov The aniline moiety, a core component of the this compound structure, can be incorporated into photosensitizer design. For example, a pH-activatable and aniline-substituted aza-boron-dipyrromethene was designed as a trifunctional photosensitizer for tumor imaging and therapy. rsc.orgnih.gov The aniline group was critical for its pH-activatable fluorescence and singlet oxygen generation. nih.gov

Furthermore, other simple analogues are used in PDT. Methyl aminolevulinate (MAL), an ester of aminolevulinic acid, is used topically as a pro-drug. nih.gov It is metabolically converted in target cells into the active photosensitizer protoporphyrin IX. researchgate.net This approach is an effective treatment for conditions like multiple actinic keratoses. nih.gov These examples demonstrate that the chemical features of this compound are relevant to the design of novel agents for photodynamic therapy.

Mechanistic Studies of Biological Action

Research into the specific molecular interactions of this compound has identified the transport protein, bovine serum albumin (BSA), as a significant binding partner. A study using steady-state and time-resolved spectroscopic techniques investigated the nature of this interaction. The findings indicate that this compound forms a stable 1:1 complex with BSA in both its ground and excited states. nih.govsigmaaldrich.com